molecular formula C30H32N2O5 B12415037 Vinmegallate-d9

Vinmegallate-d9

Cat. No.: B12415037
M. Wt: 509.6 g/mol
InChI Key: SWQGMSKLVDNQQP-KFVPIKNHSA-N
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Description

Vinmegallate-d9 is a deuterated analog of Vinmegallate, a compound cataloged under TRC V314802 in commercial chemical databases . Deuterated compounds like this compound are critical in mass spectrometry (GC/MS or LC-MS) due to their isotopic labeling, which enables precise quantification by distinguishing them from non-deuterated analogs during analysis . The replacement of nine hydrogen atoms with deuterium in this compound increases its molecular weight by ~9 atomic mass units (AMU), a feature leveraged in pharmacokinetic and metabolic stability studies .

Properties

Molecular Formula

C30H32N2O5

Molecular Weight

509.6 g/mol

IUPAC Name

[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),12,16-hexaen-17-yl]methyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C30H32N2O5/c1-5-30-12-8-13-31-14-11-22-21-9-6-7-10-23(21)32(26(22)28(30)31)20(17-30)18-37-29(33)19-15-24(34-2)27(36-4)25(16-19)35-3/h6-10,13,15-17,28H,5,11-12,14,18H2,1-4H3/t28-,30+/m1/s1/i2D3,3D3,4D3

InChI Key

SWQGMSKLVDNQQP-KFVPIKNHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OCC2=C[C@@]3(CC=CN4[C@@H]3C5=C(CC4)C6=CC=CC=C6N25)CC

Canonical SMILES

CCC12CC=CN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)COC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques that ensure high purity and yield. This often involves the use of specialized reactors and purification systems to isolate the deuterated compound from any non-deuterated by-products.

Chemical Reactions Analysis

Types of Reactions

Vinmegallate-d9 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Vinmegallate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic fluxes.

    Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Vinmegallate-d9 involves its interaction with specific molecular targets and pathways. As an anticancer agent, it is believed to interfere with cellular processes that promote tumor growth and proliferation. The deuterium atoms in this compound may also enhance its stability and efficacy by altering its metabolic profile.

Comparison with Similar Compounds

Structural and Functional Analogues

Vinmegallate-d9 belongs to a class of compounds that includes vinca alkaloid derivatives and deuterated standards. Key analogs identified in the TRC product catalog () are:

Compound Name CAS Number Deuterated Atoms Application Source (TRC)
Vinmegallate 83482-77-3 None Not specified V314800
This compound Not provided 9 deuterium Analytical standard V314802
Vinflunine Ditartrate 194468-36-5 None Anticancer (vinca alkaloid) V314500
Vinorelbine Ditartrate 125317-39-7 None Antineoplastic agent V315000
Vinorelbine-d3 Ditartrate Not provided 3 deuterium Analytical standard V315002

Research Findings and Limitations

Available Data from Sources

  • Chemical Catalogs : provides a product listing but lacks detailed pharmacological or physicochemical data (e.g., solubility, stability) for this compound .
  • Analytical Guidelines : and emphasize the importance of deuterated standards in GC/MS and LC-MS workflows, indirectly supporting the role of this compound in method validation .

Gaps in Knowledge

  • Comparative efficacy or toxicity data between this compound and its non-deuterated counterpart are unavailable.

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